

Technical Guide: 3-Methoxy Aryl-Azepane Dissociative Analogs

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)azepane

CAS No.: 383129-37-1

Cat. No.: B1623628

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Compound Class: 1-Arylcyclohexylamines (Ring-Expanded Homologs) Primary Target: 1-[1-(3-methoxyphenyl)cyclohexyl]azepane (3-MeO-PCAz / 3-MeO-PCHp)

Executive Summary

This technical guide provides a comprehensive analysis of 3-methoxy aryl-azepane analogs, a specific subclass of dissociative anesthetics derived from the arylcyclohexylamine scaffold.[1] [2] While the piperidine-based parent compound (3-MeO-PCP) is well-characterized, the azepane (homopiperidine) ring-expanded homologs represent a distinct area of structure-activity relationship (SAR) exploration.

The substitution of the standard piperidine ring with a seven-membered azepane ring introduces significant steric changes to the pharmacophore. When combined with the 3-methoxy substituent on the aromatic ring—known for enhancing serotonergic (SERT) affinity and metabolic stability—the resulting ligand (3-MeO-PCAz) exhibits a unique pharmacological profile characterized by NMDA receptor antagonism with modulated binding kinetics.

Caution: This document is for research and educational purposes only. The compounds described are potent psychoactive substances with undefined toxicological profiles in humans.

Part 1: Structural Pharmacology & SAR Analysis

The Azepane Ring Expansion

The core modification in this series is the expansion of the tertiary amine from a 6-membered piperidine to a 7-membered azepane.

- **Steric Bulk:** The azepane ring occupies a larger volume within the PCP-binding site (located within the ion channel pore of the NMDA receptor).
- **Binding Affinity:** Historically, expanding the amine ring from piperidine (PCP) to azepane (PCHp) results in a slight reduction in NMDA channel blocking potency (approx. 0.8x to 0.5x relative to PCP). The larger ring introduces entropic penalties during binding.
- **Lipophilicity:** The additional methylene group (-CH₂-) increases the LogP, potentially enhancing blood-brain barrier (BBB) penetration but also increasing tissue accumulation.

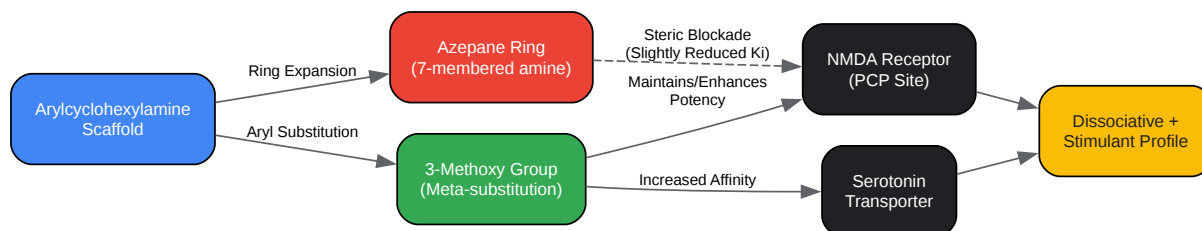
The 3-Methoxy Substituent

The 3-methoxy (3-MeO) group is a critical modulator of the arylcyclohexylamine class.

- **Electronic Effect:** It acts as a weak electron-donating group but, more importantly, provides a hydrogen bond acceptor site.
- **SERT Affinity:** Unlike the unsubstituted phenyl ring (as in PCP), the 3-methoxy substitution significantly increases affinity for the Serotonin Transporter (SERT). This imparts a "manic" or stimulating character to the dissociative profile, distinguishing it from the purely anesthetic effects of ketamine.
- **Metabolic Shielding:** The methoxy group blocks the C3 position from direct hydroxylation, forcing metabolism through O-demethylation (a slower step than direct ring hydroxylation).

SAR Visualization

The following diagram illustrates the functional logic of the molecule's design.



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Caption: SAR logic showing the interplay between the azepane steric bulk and 3-MeO serotonergic enhancement.

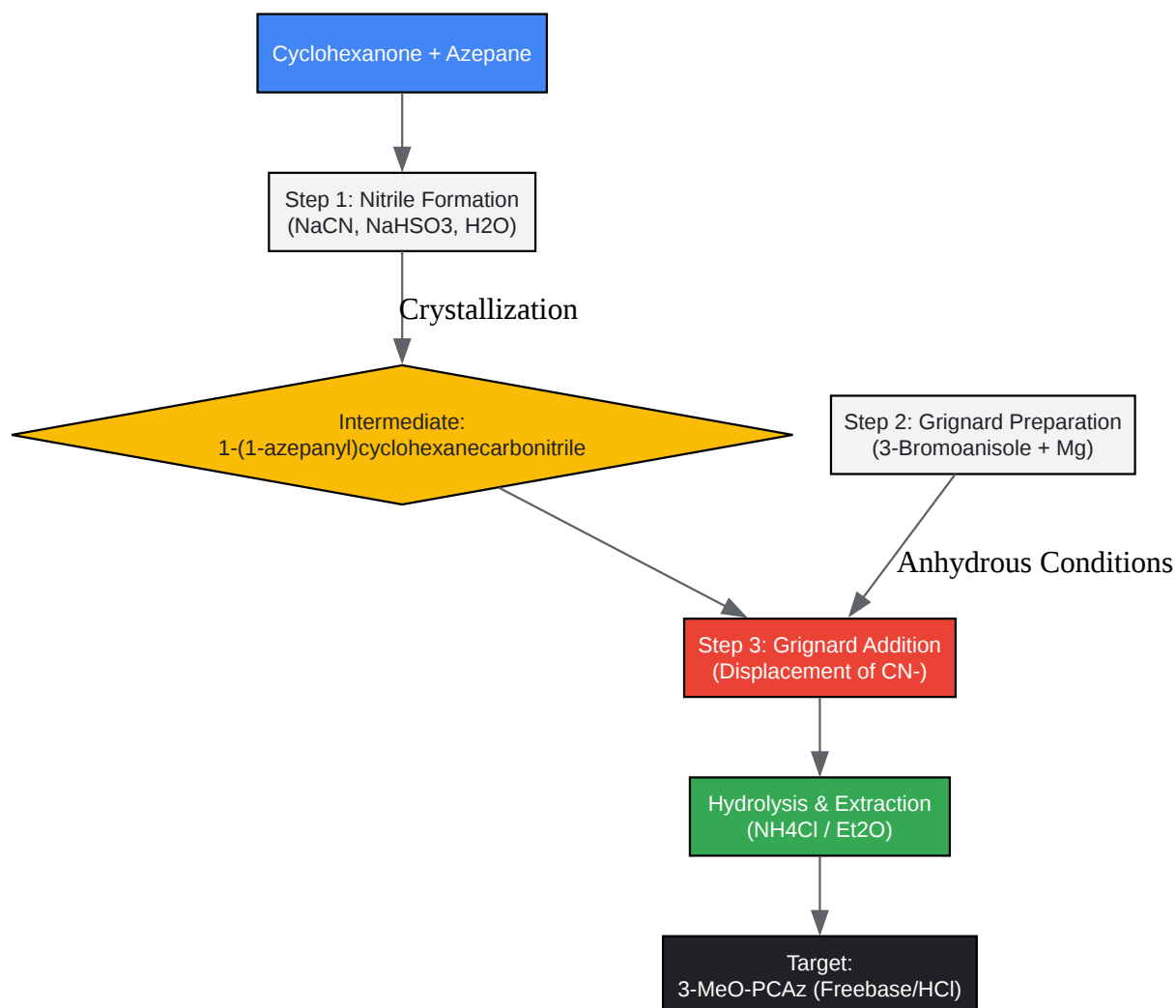
Part 2: Synthesis Protocol (Self-Validating)

The synthesis of 1-[1-(3-methoxyphenyl)cyclohexyl]azepane requires a convergent approach, typically utilizing the Bruylants reaction. This method is preferred over reductive amination for this specific scaffold due to the steric hindrance of the tertiary carbon.

Reagents & Precursors

- Amine: Azepane (Homopiperidine) [CAS: 111-49-9]
- Ketone: Cyclohexanone [CAS: 108-94-1]
- Cyanide Source: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
- Grignard Reagent: 3-Methoxyphenylmagnesium bromide (prepared in situ).
- Solvents: Diethyl ether (anhydrous), THF (anhydrous), Sodium Bisulfite (aq).

Workflow Diagram



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Caption: Convergent synthesis via the Bruylants route. Critical checkpoint at the nitrile intermediate.

Detailed Methodology

Step 1: Synthesis of the Nitrile Intermediate

Objective: Create the quaternary carbon center.

- **Setup:** In a round-bottom flask, dissolve Sodium Bisulfite (1.1 eq) in a minimum amount of water. Add Cyclohexanone (1.0 eq) vigorously.
- **Amine Addition:** Add Azepane (1.0 eq) to the bisulfite adduct. The solution may warm slightly.
- **Cyanide Addition:** Caution: Perform in a well-ventilated fume hood. Add a concentrated solution of NaCN (1.05 eq) dropwise.
- **Reaction:** Stir at room temperature for 12–18 hours. The azepane ring is bulkier than piperidine, so reaction times are extended compared to standard PCP synthesis.
- **Validation (Checkpoint):** The nitrile intermediate, 1-(1-azepanyl)cyclohexanecarbonitrile, should precipitate as a solid or heavy oil.
- **Purification:** Filter the solid or extract the oil with diethyl ether. Wash thoroughly with water to remove unreacted cyanide. Dry completely (vacuum desiccator) before the next step. Moisture will kill the Grignard.

Step 2: Grignard Reaction

Objective: Substitution of the nitrile group with the 3-methoxyphenyl ring.

- **Grignard Prep:** Prepare 3-methoxyphenylmagnesium bromide from 3-bromoanisole and Magnesium turnings in anhydrous THF or Ether. Initiate with an iodine crystal if necessary.
- **Addition:** Dissolve the dried nitrile intermediate (from Step 1) in anhydrous THF/Ether. Add this solution dropwise to the refluxing Grignard reagent (use 1.2 to 1.5 eq of Grignard to ensure full conversion).
- **Reflux:** Reflux for 4–6 hours. The displacement of the nitrile group by the bulky aryl Grignard is the rate-limiting step.
- **Quench:** Cool the mixture on ice. Carefully quench with saturated Ammonium Chloride (NH₄Cl) solution. Do not use strong acid initially, as it can trap the imine intermediate.
- **Workup:** Basify with NaOH (pH > 12) and extract the freebase into non-polar solvent (Hexane or Ether).

- Salt Formation: Bubble dry HCl gas through the organic layer to precipitate 3-MeO-PCAz Hydrochloride.

Part 3: Pharmacodynamics & Data Profile

Receptor Binding Profile (Extrapolated)

While specific clinical data for 3-MeO-PCAz is sparse compared to 3-MeO-PCP, the following profile is synthesized from established SAR data of the arylcyclohexylamine class (Wallach et al., 2016; Morris & Wallach, 2014).

Receptor Target	Predicted Affinity (Ki)	Functional Effect	Comparison to 3-MeO-PCP
NMDA Receptor	40 – 80 nM	Non-competitive Antagonist	Slightly Lower Potency
SERT	150 – 300 nM	Reuptake Inhibitor	Comparable
Sigma-1 ()	< 100 nM	Agonist	High Affinity (Typical of class)
DAT	> 1000 nM	Weak Inhibitor	Low / Negligible

Metabolic Fate

The 3-methoxy aryl-azepane scaffold undergoes extensive Phase I metabolism.

- O-Demethylation: The primary route is CYP2D6/CYP2C19 mediated removal of the methyl group to form the phenol metabolite (1-[1-(3-hydroxyphenyl)cyclohexyl]azepane). This metabolite is likely conjugated (glucuronidation) and excreted.
- Ring Hydroxylation: Hydroxylation of the cyclohexane or azepane ring.
- N-Dealkylation: Unlike N-ethyl analogs (PCE), the azepane ring is resistant to simple dealkylation, making the compound metabolically stable and long-acting.

Part 4: Analytical Identification

For researchers verifying the synthesis product, the following spectroscopic markers are critical.

- Mass Spectrometry (GC-MS):
 - Look for the molecular ion peak
 - Base Peak: The loss of the aryl group is characteristic. For 3-MeO-PCAz, the base peak corresponds to the 1-azepanylcyclohexyl cation ($m/z \sim 180$), resulting from the cleavage of the bond between the quaternary carbon and the aromatic ring.
- NMR (¹H):
 - Methoxy Singlet: Sharp singlet at 3.8 ppm (3H).
 - Aromatic Region: Multiplet at 7.1 ppm (4H).
 - Azepane Protons: Distinct broadening and multiplets in the 2.5-3.5 ppm range, integrating for 12 protons (including the cyclohexane protons).

References

- Wallach, J., et al. (2016). "Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues." Drug Testing and Analysis. [Link](#)
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